molecular formula C8H16N2O3 B6144201 methyl 2-(carbamoylamino)-4-methylpentanoate CAS No. 1485760-73-3

methyl 2-(carbamoylamino)-4-methylpentanoate

Cat. No. B6144201
CAS RN: 1485760-73-3
M. Wt: 188.22 g/mol
InChI Key: GKFBVOCPZHEMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(carbamoylamino)-4-methylpentanoate, also known as Methyl 2-carbamoyl-4-methylpentanoate or M2CMP, is a carboxylic acid derivative that has been studied for its potential applications in a variety of scientific fields. The compound has been found to have a wide range of biochemical and physiological effects and is being closely studied for its potential use in a variety of lab experiments.

Scientific Research Applications

M2CMP has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology. It has been used as a substrate for enzyme assays, as a ligand in protein-protein interactions, and as a model compound to study the structure and function of enzymes. Additionally, it has been used to study the mechanism of action of drugs and to develop new drugs.

Mechanism of Action

M2CMP has been found to interact with enzymes in a variety of ways. In some cases, it can act as a substrate for an enzyme, allowing the enzyme to catalyze a reaction. In other cases, it can bind to an enzyme and act as an inhibitor, preventing the enzyme from catalyzing a reaction. Additionally, it can bind to proteins and act as an allosteric activator or inhibitor, modulating the activity of the protein.
Biochemical and Physiological Effects
M2CMP has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to modulate the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. Additionally, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

M2CMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-understood. Additionally, it is generally non-toxic and has a low cost. However, there are some limitations to its use. For example, it is not as effective as some other compounds in modulating enzyme activity, and its effects may not be as long-lasting as some other compounds.

Future Directions

There are several potential future directions for research on M2CMP. One potential avenue of research is to explore its potential use as a therapeutic agent. Additionally, further research could be conducted to explore its potential use as a substrate for enzyme assays and as a ligand in protein-protein interactions. Additionally, further research could be conducted to explore its potential use in drug development and to understand its mechanism of action in greater detail. Finally, further research could be conducted to explore its potential use as a model compound to study the structure and function of enzymes.

Synthesis Methods

M2CMP can be synthesized by the reaction of methyl 2-aminobutanoate and 4-methylpentanoic acid in the presence of a suitable catalyst, such as a tertiary amine. The reaction proceeds in a two-step process, in which the amine is first converted to an imine, which then reacts with the acid to form the desired product. This method is relatively simple and can be scaled up for industrial production.

properties

IUPAC Name

methyl 2-(carbamoylamino)-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)4-6(7(11)13-3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFBVOCPZHEMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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